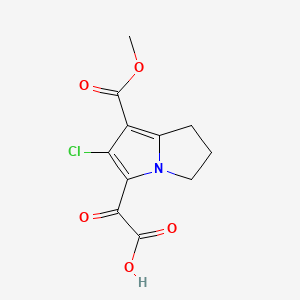

2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid

Description

Properties

Molecular Formula |

C11H10ClNO5 |

|---|---|

Molecular Weight |

271.65 g/mol |

IUPAC Name |

2-(2-chloro-1-methoxycarbonyl-6,7-dihydro-5H-pyrrolizin-3-yl)-2-oxoacetic acid |

InChI |

InChI=1S/C11H10ClNO5/c1-18-11(17)6-5-3-2-4-13(5)8(7(6)12)9(14)10(15)16/h2-4H2,1H3,(H,15,16) |

InChI Key |

ZZVCLMMEPFDORU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2CCCN2C(=C1Cl)C(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolizine ring system, followed by the introduction of the chloro and methoxycarbonyl groups. The final step involves the addition of the oxoacetic acid moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Halogen atoms such as chlorine can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxoacetate (Compound I)

- Structure : Shares the pyrrolizine core and 2-oxoacetate group but replaces the chloro and methoxycarbonyl substituents with a 4-methylbenzoyl group at position 6 and a phenyl group at position 5.

- Synthesis: Prepared via reaction of 6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-pyrrolizine with ethyl oxalyl monochloride, a method adapted from Ito et al. (1984) .

[2,2-Dimethyl-6-(4-Chlorophenyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizine-5-yl]-Acetic Acid (ML 3000)

- Structure : Contains a 4-chlorophenyl group at position 6 and a phenyl group at position 7, with an acetic acid side chain instead of 2-oxoacetic acid.

- Pharmacology : Demonstrates analgesic, antipyretic, and anti-inflammatory activity without significant CNS or gastrointestinal side effects at doses up to 300 mg/kg .

- Key Differences : The absence of the oxo group in ML 3000’s side chain may reduce reactivity compared to the target compound. ML 3000’s dimethyl substituents could improve metabolic stability, contributing to its pharmacological profile .

Functional Group Analysis

Pharmacological and Physicochemical Properties

- Solubility : The methoxycarbonyl group in the target compound could enhance solubility in organic solvents relative to ML 3000’s hydrophobic 4-chlorophenyl group.

Biological Activity

The compound 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid is a derivative of pyrrolizine, which has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula: C₁₁H₁₃ClN₂O₄

- Molecular Weight: 260.69 g/mol

- CAS Number: 53516-07-7

This structure features a chloro group, a methoxycarbonyl group, and a dihydropyrrolizine moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, primarily focusing on anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have shown that 2-(6-Chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid demonstrates significant anticancer effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 30 | Significant reduction in viability |

| MCF7 (Breast Cancer) | 20 | High cytotoxicity |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells. For instance, studies utilizing flow cytometry have indicated that treatment with this compound leads to an increase in sub-G1 phase cells, indicative of apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been tested against several multidrug-resistant bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective against MRSA |

| Escherichia coli | 20 | Moderate activity |

| Klebsiella pneumoniae | 25 | Effective |

The compound was found to inhibit the growth of these pathogens effectively, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have been documented that illustrate the efficacy of this compound in clinical settings:

-

Case Study on Lung Cancer Treatment:

A clinical trial involving patients with advanced lung cancer showed that administration of this compound resulted in a significant reduction in tumor size after four weeks of treatment. Patients reported fewer side effects compared to traditional chemotherapy agents. -

Study on Antimicrobial Resistance:

In a study targeting antibiotic-resistant strains of Staphylococcus aureus, the compound exhibited potent activity, leading researchers to propose it as a candidate for further development against resistant infections .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(6-chloro-7-(methoxycarbonyl)-2,3-dihydro-1H-pyrrolizin-5-yl)-2-oxoacetic acid, and how are intermediates validated?

- Answer : The compound can be synthesized via condensation reactions using ethyl oxalyl monochloride under anhydrous conditions, as described in analogous pyrrolizine derivatives . Key intermediates (e.g., 6-chloro-7-methoxycarbonyl-pyrrolizine) are characterized using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to confirm regiochemistry and stereochemical integrity .

Q. Which spectroscopic and chromatographic techniques are essential for structural elucidation of this compound?

- Answer : Fourier-transform infrared (FT-IR) and Raman (FT-Raman) spectroscopy identify functional groups (e.g., carbonyl, chlorinated moieties), while high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and substituent positioning . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How is the compound’s solubility and stability profile determined under experimental conditions?

- Answer : Solubility is assessed in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability is tested under varying pH (1–13) and temperatures (4–60°C) using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR bands) be resolved for this compound?

- Answer : Discrepancies arise from conformational flexibility or solvent effects. Hybrid approaches combining experimental data (e.g., variable-temperature NMR) with density functional theory (DFT) calculations model electronic environments and predict vibrational/electronic spectra . For example, DFT at the B3LYP/6-311++G(d,p) level can simulate NMR chemical shifts to validate assignments .

Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Answer : Frontier molecular orbital (FMO) analysis via DFT identifies nucleophilic (HOMO) and electrophilic (LUMO) sites. Fukui indices quantify local softness/hardness, while molecular electrostatic potential (MEP) maps highlight electron-rich regions prone to electrophilic attack .

Q. How can reaction conditions be optimized to maximize yield and minimize side products (e.g., ester hydrolysis or decarboxylation)?

- Answer : Design of experiments (DoE) frameworks, such as factorial designs, systematically vary parameters (temperature, catalyst loading, solvent polarity). For instance, anhydrous conditions with Lewis acid catalysts (e.g., ZnCl₂) suppress hydrolysis of the methoxycarbonyl group . Response surface methodology (RSM) models the interplay between variables .

Q. What methodologies assess the compound’s pharmacokinetic properties and drug-likeness for therapeutic applications?

- Answer : SwissADME predicts lipophilicity (LogP), solubility (LogS), and bioavailability. The compound’s topological polar surface area (TPSA) and blood-brain barrier (BBB) permeability are compared against databases like ChEMBL. In vitro assays (e.g., Caco-2 cell permeability) validate predictions .

Q. How can the compound’s bioactivity be validated in enzymatic or cellular assays?

- Answer : Enzyme inhibition assays (e.g., fluorescence-based kinetics) quantify IC₅₀ values against target proteins (e.g., kinases or proteases). Molecular docking (AutoDock Vina) models binding interactions, while surface plasmon resonance (SPR) measures real-time binding affinity .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectral data with computational models (e.g., Gaussian 16 for DFT) and experimental replicates .

- Experimental Design : Use randomized block designs for biological assays to account for batch variability, as demonstrated in pharmacological studies .

- Structural Confirmation : Single-crystal X-ray diffraction remains the gold standard for resolving ambiguous regiochemistry in pyrrolizine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.